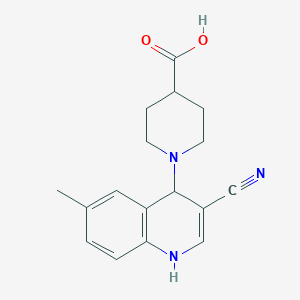
1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid” is a compound that contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The compound has a molecular weight of 281.31 .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. A variety of methods have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For instance, a green and efficient synthetic methodology has been reported for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Molecular Structure Analysis
The molecular structure of “1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid” includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The InChI code for this compound is 1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13 (14)15 (12)19-7-5-11 (6-8-19)16 (20)21/h1-4,10-11H,5-8H2, (H,20,21) .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been widely studied. For instance, a variety of synthetic methodologies have been developed for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid” include a molecular weight of 281.31 . The compound should be stored at a temperature between 28C .Mécanisme D'action
The mechanism of action of quinoline derivatives is diverse and depends on the specific derivative and its biological target. For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Orientations Futures
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The future directions in the research of quinoline derivatives could involve the development of new synthetic methodologies, the exploration of new biological activities, and the design of new drugs based on the quinoline scaffold .
Propriétés
IUPAC Name |
1-(3-cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-2-3-15-14(8-11)16(13(9-18)10-19-15)20-6-4-12(5-7-20)17(21)22/h2-3,8,10,12,16,19H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMRFQFRLURJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2N3CCC(CC3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



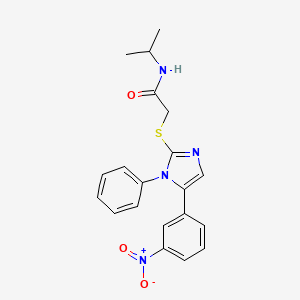
![2-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzo[f]chromen-3-one](/img/structure/B2790711.png)
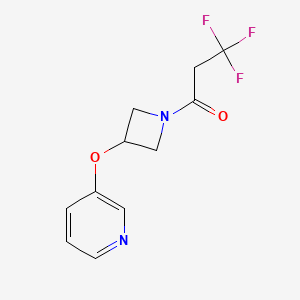

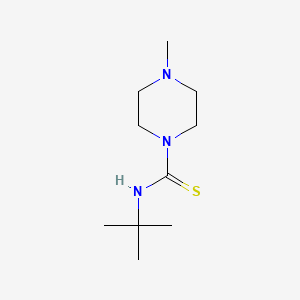

![5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790720.png)
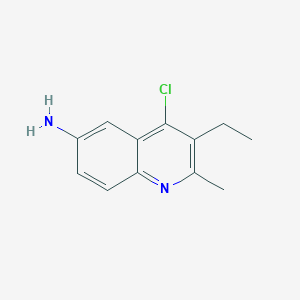
![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)
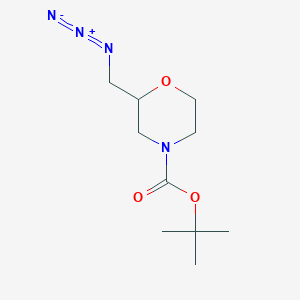
![2-{[2-(Methylamino)quinolin-8-yl]oxy}quinolin-8-ol](/img/structure/B2790726.png)
![Benzyl 4-[(1-cyano-2-hydroxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2790728.png)